4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene
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Overview
Description
4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a nitroprop-1-enyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen dance reaction, which allows for the selective bromination of thiophene derivatives . The nitroprop-1-enyl group can be introduced via a condensation reaction involving nitroalkenes and thiophene derivatives under basic conditions .
Industrial Production Methods
Industrial production of 4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene may involve large-scale bromination and condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and thiophene ring contribute to the compound’s electronic properties, influencing its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-nitrothiophene: Similar structure but lacks the nitroprop-1-enyl group.
4-bromo-2-chlorothiophene: Contains a chlorine atom instead of the nitroprop-1-enyl group.
Uniqueness
4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene is unique due to the presence of both the bromine atom and the nitroprop-1-enyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6BrNO2S |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene |
InChI |
InChI=1S/C7H6BrNO2S/c1-5(9(10)11)2-7-3-6(8)4-12-7/h2-4H,1H3/b5-2- |
InChI Key |
DEFWRSIMNNRSKK-DJWKRKHSSA-N |
Isomeric SMILES |
C/C(=C/C1=CC(=CS1)Br)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=CS1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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